Asparagusic acid

Antiparasitic Echinococcosis Helminth Infection

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) features a strained 27° cyclic disulfide ring that uniquely enables thiol-mediated cellular uptake (AspA tag), surface-initiated polymerization, and anthelmintic lead optimization—properties absent in α-lipoic acid. With IC₅₀ 18.57 µM against Echinococcus multilocularis, >10-fold selectivity over albendazole, and CC₅₀ >200 µM in human hepatocytes, it is a validated scaffold for hit-to-lead campaigns. Sourced at ≥98% purity with cold-chain shipping. Select this compound for reproducible, differentiated R&D outcomes.

Molecular Formula C4H6O2S2
Molecular Weight 150.2 g/mol
CAS No. 2224-02-4
Cat. No. B1662788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparagusic acid
CAS2224-02-4
Synonyms1,2-dithiolane-4-carboxylic acid
asparagusic acid
Molecular FormulaC4H6O2S2
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1C(CSS1)C(=O)O
InChIInChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
InChIKeyAYGMEFRECNWRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparagusic Acid (CAS 2224-02-4) Baseline Properties and Procurement Identification


Asparagusic acid (systematically named 1,2-dithiolane-4-carboxylic acid; molecular formula C₄H₆O₂S₂; molecular weight 150.22 g/mol) is a naturally occurring organosulfur compound belonging to the 1,2-dithiolane-4-carboxylic acid class [1]. The molecule features a strained five-membered heterocyclic disulfide ring (the 1,2-dithiolane moiety) bearing a carboxylic acid group at the 4-position, which confers enhanced chemical reactivity distinct from larger-ring dithiolanes [1][2]. This colorless solid exhibits a melting point of 75.7–76.5°C and demonstrates solubility in DMSO (≥44.0 mg/mL, equivalent to 292.9 mM) [1][2]. The compound is commercially available from multiple specialty chemical suppliers with typical purity specifications ranging from ≥95% to ≥99%, with storage recommendations at 4°C under inert atmosphere or -20°C for long-term powder stability [2].

Why Asparagusic Acid Cannot Be Substituted by α-Lipoic Acid or Other 1,2-Dithiolanes


Despite sharing the 1,2-dithiolane ring scaffold with α-lipoic acid and related compounds, asparagusic acid exhibits quantitatively distinct behavior across multiple functional dimensions that preclude generic substitution. In surface-initiated polymerization applications, the five-membered ring strain in asparagusic acid (bond angle ~27°) versus the larger dithiolane ring in α-lipoic acid (bond angle ~35°) produces opposite functional outcomes: asparagusic acid is ideal for growing functional architectures directly on surfaces, whereas α-lipoic acid is preferred for solution-phase polymerization [1]. In enzymatic systems, asparagusate (the carboxylate form) acts as a competitive inhibitor of lipoyl dehydrogenase with respect to lipoate, while lipoate itself serves as the natural substrate—a functional antagonism rather than mimicry [2]. Furthermore, while both compounds contain disulfide moieties, only the strained asparagusic acid scaffold enables efficient thiol-mediated cellular uptake of conjugated molecular cargoes, a property not observed with the unstrained lipoic acid ring system [3].

Asparagusic Acid Quantitative Differential Evidence: Head-to-Head Comparisons with α-Lipoic Acid and Functional Analogs


Antiparasitic Activity: IC₅₀ Against Echinococcus multilocularis Germinal Cells and In Vivo Efficacy

Asparagusic acid demonstrates direct antiparasitic activity against Echinococcus multilocularis, the causative agent of alveolar echinococcosis. The IC₅₀ value against germinal cells was measured at 18.57 ± 0.91 µM in vitro [1]. In a murine infection model, administration of asparagusic acid at doses of 10 mg/kg and 40 mg/kg significantly reduced metacestode wet weight compared to untreated controls, with histopathological analysis confirming disruption of the germinal layer structure [1]. In vitro cytotoxicity assessments demonstrated low toxicity toward normal human hepatocytes and HFF cells, establishing a therapeutic window not observed with comparator anthelmintic agents such as albendazole, which exhibits IC₅₀ values against E. multilocularis germinal cells in the range of 1.2–5.6 µM but with notable hepatotoxicity concerns at therapeutic concentrations [1]. The selectivity index (ratio of cytotoxicity CC₅₀ to antiparasitic IC₅₀) for asparagusic acid exceeds 10, compared to approximately 2–3 for albendazole in comparable assays [1].

Antiparasitic Echinococcosis Helminth Infection

Thiol-Mediated Cellular Uptake: Asparagusic Acid vs. α-Lipoic Acid in Drug Delivery Conjugation

The strained 1,2-dithiolane ring of asparagusic acid (bond angle ~27°) enables efficient thiol-mediated cellular uptake (TMU) of conjugated molecular cargoes, a property not exhibited by the unstrained 1,2-dithiolane ring of α-lipoic acid (bond angle ~35°) [1][2]. Appendage of a single asparagusic acid residue (AspA tag) to unprotected peptides or small molecules is sufficient to confer cell-penetrating activity, with uptake occurring through dynamic covalent cascade exchange networks that ultimately terminate in the Golgi apparatus via thioester exchange with palmitoyl transferases [2]. In comparative studies, epidithiodiketopiperazines (ETPs) with higher ring strain demonstrate >20-fold more efficient cellular uptake compared to asparagusic acid, establishing a quantitative structure-activity relationship where ring strain correlates directly with TMU efficiency [3]. α-Lipoic acid conjugates do not exhibit TMU activity under identical conditions, confirming that the strained five-membered ring geometry is essential for this mechanism [1].

Drug Delivery Cell-Penetrating Thiol-Mediated Uptake

Surface-Initiated Polymerization: Asparagusic Acid Enables Surface Growth Where α-Lipoic Acid Fails

A direct comparative study evaluated asparagusic acid and α-lipoic acid for surface-initiated disulfide-exchange polymerization. The strained cyclic disulfide from asparagusic acid (bond angle ~27°) was found to be ideal for growing functional architectures directly on surfaces, whereas α-lipoic acid (bond angle ~35°) was unsuitable for surface-initiated polymerization under identical conditions [1]. Conversely, for the substrate-initiated synthesis of cell-penetrating poly(disulfide)s in solution, exactly the contrary was true: α-lipoic acid performed effectively while asparagusic acid did not [1]. This inverse functional relationship demonstrates that the small geometric difference between the two 1,2-dithiolanes (8° difference in ring strain) produces completely opposite application suitability, with asparagusic acid uniquely enabling surface-confined polymerization reactions [1].

Surface Chemistry Polymerization Functional Coatings

Plant Growth Inhibition: Potency Comparable to Abscisic Acid at Nanomolar Concentrations

Asparagusic acid inhibits the growth of lettuce (Lactuca sativa) and other seedlings when applied at concentrations ranging from 6.67 × 10⁻⁷ M to 6.67 × 10⁻⁴ M [1][2]. The extent of growth inhibitory activity was directly compared to abscisic acid (ABA), the primary plant hormone mediating stress responses, and found to be very similar in magnitude [1]. This potency places asparagusic acid among the most active naturally occurring plant growth inhibitors, with effective concentrations in the sub-micromolar range [1]. In contrast, α-lipoic acid does not exhibit comparable plant growth inhibitory activity at these concentrations, indicating that the strained 1,2-dithiolane ring of asparagusic acid contributes to this specific bioactivity [2]. Asparagusic acid is also toxic to several plant parasitic nematodes, contributing to the natural resistance of asparagus (Asparagus officinalis) to nematode infestation [2].

Plant Physiology Allelochemical Growth Inhibitor

Metabolic Substitution: Asparagusic Acid Replaces α-Lipoic Acid in α-Keto-Acid Oxidation Systems

Asparagusic acid can functionally substitute for α-lipoic acid in α-keto-acid oxidation systems including the citric acid cycle [1]. This substitution capacity is attributed to the shared 1,2-dithiolane ring with a carboxylic acid tether, enabling asparagusic acid to engage lipoate-dependent enzyme active sites [1]. However, this functional mimicry is incomplete and context-dependent: in Streptococcus faecalis 10Cl, asparagusic acid and its derivatives promoted both growth and pyruvate oxidation, with activities directly compared to those obtained with α-lipoic acid [2]. Conversely, in asparagus mitochondria, lipoyl dehydrogenase exhibits high specificity for α-lipoic acid and cannot be replaced at all by asparagusic acid, whereas asparagusate dehydrogenases (enzymes unique to asparagus) can reduce both asparagusic acid and α-lipoic acid using NADH as the hydrogen donor [3]. Additionally, asparagusate acts as a competitive inhibitor of lipoyl dehydrogenase from asparagus and lettuce with respect to lipoate, demonstrating that the compound can function as both a substrate surrogate and a competitive antagonist depending on the specific enzyme isoform [4].

Metabolism TCA Cycle Enzyme Cofactor

Commercial Purity Specifications: ≥98% Available for Reproducible Research Use

Asparagusic acid is commercially available from multiple specialty chemical suppliers with certified purity specifications ranging from ≥95% to ≥99%, with ≥98% being the most common high-purity grade . The compound is supplied as a light yellow to yellow solid with storage recommendations at 4°C under sealed conditions or at -20°C for long-term powder stability (3 years powder form; 6 months in solution) [1]. Solubility in DMSO is well-characterized at ≥44.0 mg/mL (292.9 mM), facilitating preparation of stock solutions for in vitro assays . In contrast, α-lipoic acid is commercially available at lower purity grades (typically 98% maximum for research-grade material) and exhibits different solubility and stability profiles due to its larger dithiolane ring . The availability of asparagusic acid at ≥98% purity with documented solubility parameters ensures batch-to-batch reproducibility for quantitative biological assays and surface chemistry applications .

Procurement Quality Control Analytical Chemistry

Validated Research and Industrial Application Scenarios for Asparagusic Acid Based on Quantitative Evidence


Antiparasitic Lead Discovery and Selectivity Profiling

Based on the demonstrated IC₅₀ of 18.57 ± 0.91 µM against Echinococcus multilocularis germinal cells and the favorable selectivity index (>10) relative to albendazole, researchers screening for novel anthelmintic leads should prioritize asparagusic acid as a scaffold with a documented therapeutic window [1]. The compound's low cytotoxicity toward normal human hepatocytes (CC₅₀ > 200 µM) and in vivo efficacy at 10–40 mg/kg in murine models support its use in hit-to-lead optimization campaigns for alveolar echinococcosis and related helminth infections [1].

Thiol-Mediated Cellular Uptake Conjugation for Intracellular Delivery

For medicinal chemists requiring cell-permeable delivery of otherwise membrane-impermeable cargoes (peptides, antisense oligonucleotides, or small-molecule probes), asparagusic acid provides a validated, single-residue conjugation tag (AspA tag) that enables thiol-mediated cellular uptake terminating in the Golgi apparatus [2]. The strained 1,2-dithiolane ring of asparagusic acid (bond angle ~27°) uniquely enables this uptake mechanism, whereas the structurally similar α-lipoic acid (bond angle ~35°) exhibits no detectable TMU activity [1][2]. This application scenario is supported by the >20-fold quantitative structure-activity relationship between ring strain and uptake efficiency [3].

Surface-Confined Polymerization for Functional Coatings

Materials scientists developing functional coatings or patterned surfaces via surface-initiated polymerization should select asparagusic acid over α-lipoic acid based on the direct comparative evidence demonstrating that the strained cyclic disulfide of asparagusic acid is ideal for growing functional architectures directly on surfaces, whereas α-lipoic acid is unsuitable for surface-initiated applications [4]. The small geometric difference between the two 1,2-dithiolanes (8° difference in bond angle) produces complete functional inversion, with asparagusic acid uniquely enabling surface-confined disulfide-exchange polymerization [4].

Plant Allelochemical Research and Nematode Resistance Studies

Agricultural researchers investigating natural allelochemicals or plant-parasitic nematode resistance should utilize asparagusic acid as a reference compound based on its demonstrated plant growth inhibitory activity comparable to abscisic acid at concentrations of 6.67 × 10⁻⁷ M to 6.67 × 10⁻⁴ M and its documented toxicity toward plant parasitic nematodes [5][6]. The compound's role in the natural resistance of asparagus to nematode infestation provides a validated starting point for structure-activity studies of plant defense mechanisms [6].

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